molecular formula C16H13FO5 B6408881 3-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1262009-54-0

3-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6408881
CAS RN: 1262009-54-0
M. Wt: 304.27 g/mol
InChI Key: MRZYTPAZXJSOGG-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, or 4-Fluoro-3-methoxycarbonylphenyl-2-methoxybenzoic acid (4-FMCB) is a synthetic organic compound that has been used in scientific research for many years. It is a colorless solid that is soluble in many organic solvents. 4-FMCB has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and drugs. It is also used as a starting material in the synthesis of various other compounds.

Mechanism of Action

3-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% is an organic compound that acts as a reagent in the synthesis of various organic compounds. It is an electrophilic reagent, meaning that it can react with electron-rich species such as nucleophiles, leading to the formation of new chemical bonds. The reaction of 3-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% with nucleophiles leads to the formation of new molecules, which can then be used in further synthesis.
Biochemical and Physiological Effects
3-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% has been studied for its biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to inhibit the growth of certain cancer cell lines. Additionally, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Advantages and Limitations for Lab Experiments

3-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and it is also easy to handle and store. Additionally, it has a low toxicity, making it safe to use in lab experiments. However, it is also important to note that 3-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% is a relatively unstable compound, and it can decompose if not stored properly.

Future Directions

There are several potential future directions for 3-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% research. One possibility is to use it in the synthesis of new organic compounds, such as polymers and polysaccharides. Additionally, it could be used in the synthesis of peptides and peptidomimetics, which could be used in drug development. Furthermore, it could be used to study the biochemical and physiological effects of various compounds, and to develop new therapeutic agents. Finally, it could be used to develop new methods of drug delivery, such as nanocarriers and liposomes.

Synthesis Methods

3-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% can be synthesized from the reaction of 4-fluorobenzaldehyde and dimethylformamide (DMF) in the presence of potassium carbonate. The reaction is carried out at a temperature of 70-80 °C for a period of 5-10 hours. After the reaction, the product is isolated and purified by recrystallization.

Scientific Research Applications

3-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and drugs. It has also been used in the synthesis of organic compounds, such as heterocyclic compounds, polymers, and polysaccharides. Additionally, it has been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules.

properties

IUPAC Name

3-(4-fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO5/c1-21-14-10(4-3-5-11(14)15(18)19)9-6-7-13(17)12(8-9)16(20)22-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZYTPAZXJSOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691563
Record name 4'-Fluoro-2-methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid

CAS RN

1262009-54-0
Record name 4'-Fluoro-2-methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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